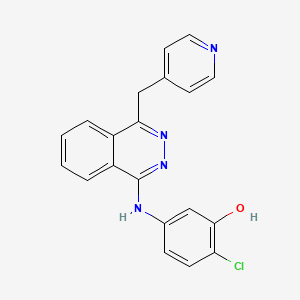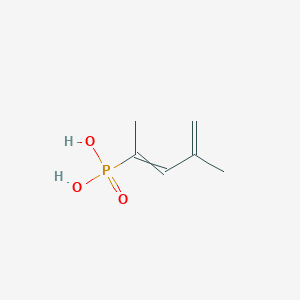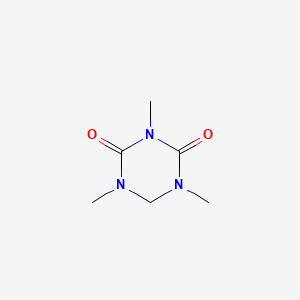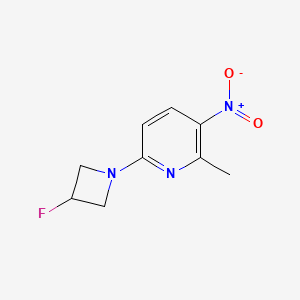
6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a nitro group, a methyl group, and a 3-fluoro-1-azetidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Nitro Group: Nitration of the pyridine ring is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Substitution with the 3-Fluoro-1-azetidinyl Group: This step involves the nucleophilic substitution reaction where the azetidinyl group is introduced using a suitable fluorinated azetidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The fluorine atom in the azetidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted azetidinyl derivatives.
Aplicaciones Científicas De Investigación
6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It is used as a tool compound to study the effects of nitro and azetidinyl groups on biological systems.
Industrial Applications: The compound is investigated for its potential use in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The azetidinyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Fluoro-1-azetidinyl)aniline: Similar structure but with an aniline core instead of a pyridine ring.
6-(3-Fluoro-1-azetidinyl)-2-methylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Methyl-3-nitropyridine: Lacks the azetidinyl group, affecting its biological activity and chemical reactivity.
Uniqueness
6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine is unique due to the combination of the nitro group, methyl group, and azetidinyl group on the pyridine ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1435954-08-7 |
|---|---|
Fórmula molecular |
C9H10FN3O2 |
Peso molecular |
211.19 g/mol |
Nombre IUPAC |
6-(3-fluoroazetidin-1-yl)-2-methyl-3-nitropyridine |
InChI |
InChI=1S/C9H10FN3O2/c1-6-8(13(14)15)2-3-9(11-6)12-4-7(10)5-12/h2-3,7H,4-5H2,1H3 |
Clave InChI |
UYMOREFXMCGUFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N2CC(C2)F)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-3-cyclopropyl-[1,8]naphthyridine](/img/structure/B8332630.png)
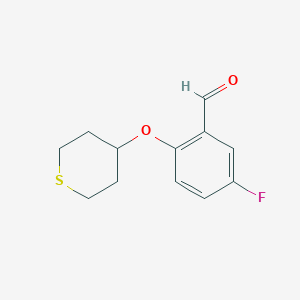
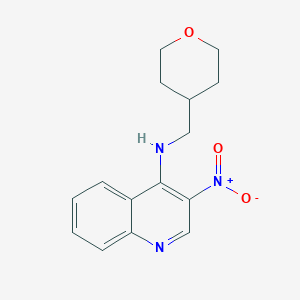

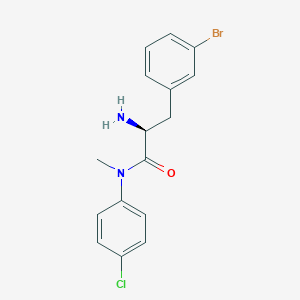
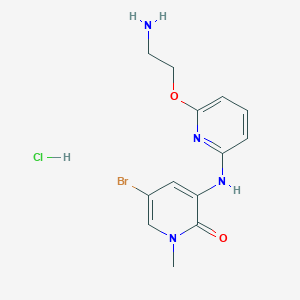
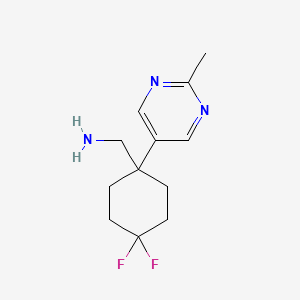
![4-Bromo-2-fluoro-1-[(4-fluorophenyl)sulfonyl]benzene](/img/structure/B8332680.png)
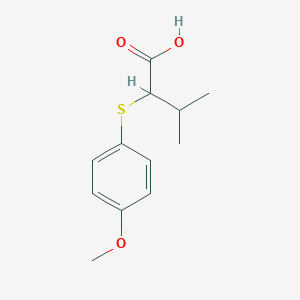
![4-(4-1H-[1,2,3]triazol-4-yl-butyl)-phenol](/img/structure/B8332685.png)
![Cyclohexanone, 4-[(acetyloxy)methyl]-4-(4-methoxyphenyl)-](/img/structure/B8332686.png)
